Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl-

Description

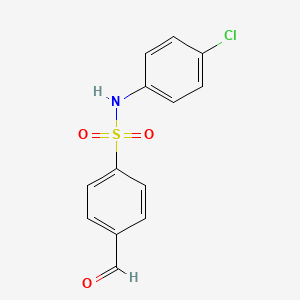

Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- (hereafter referred to as the target compound) is a sulfonamide derivative featuring a 4-chlorophenyl group attached to the sulfonamide nitrogen and a formyl (-CHO) substituent at the para position of the benzene ring. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, materials science, and crystallography due to their hydrogen-bonding capabilities and tunable electronic properties .

Properties

CAS No. |

816450-54-1 |

|---|---|

Molecular Formula |

C13H10ClNO3S |

Molecular Weight |

295.74 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-4-formylbenzenesulfonamide |

InChI |

InChI=1S/C13H10ClNO3S/c14-11-3-5-12(6-4-11)15-19(17,18)13-7-1-10(9-16)2-8-13/h1-9,15H |

InChI Key |

VJSMYBYLVBTCFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Formylbenzenesulfonyl Chloride

The synthesis begins with the preparation of 4-formylbenzenesulfonyl chloride (CAS: 85822-16-8), a critical intermediate. Two primary routes are documented:

- Route A : Sulfonation of toluene derivatives followed by chlorination.

- Toluene is sulfonated using chlorosulfonic acid to yield 4-methylbenzenesulfonic acid, which is oxidized to 4-formylbenzenesulfonic acid using potassium permanganate under acidic conditions.

- The sulfonic acid is treated with excess thionyl chloride (SOCl₂) at 60–80°C for 4–6 hours to form the sulfonyl chloride.

- Yield : 85–90%.

Coupling with 4-Chloroaniline

The sulfonyl chloride intermediate reacts with 4-chloroaniline to form the target compound:

- 4-Formylbenzenesulfonyl chloride (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- 4-Chloroaniline (1.2 eq) and triethylamine (Et₃N, 1.5 eq) are added dropwise at 0–5°C.

- The mixture is stirred at room temperature for 12–24 hours.

- The product is isolated via filtration or extraction, followed by recrystallization from ethanol.

- Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DCM/THF |

| Temperature | 0°C → RT |

| Time | 12–24 h |

| Yield | 70–85% |

Electrochemical Paired Synthesis

A green electrochemical method enables tunable synthesis of benzenesulfonamide derivatives:

- Dinitrobenzene (DNB) undergoes reductive electrolysis at −0.4 V vs. Ag/AgCl in the presence of arylsulfinic acids (e.g., 4-formylbenzenesulfinic acid).

- The reaction proceeds via nucleophilic substitution, forming N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide intermediates.

- Further reduction at −1.1 V yields N-(4-amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide , which is formylated to the target compound.

Multi-Step Synthesis via Diazotization and Reduction

Diazotization of Sulfanilamide

Reduction to Aldehyde

- The nitrile group is reduced to an aldehyde using Raney nickel and formic acid at 80°C.

- The resulting 4-formylbenzenesulfonamide is coupled with 4-chlorophenyl isocyanate in DMF at 50°C for 8 hours.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonyl Chloride | SOCl₂, 4-chloroaniline | 70–85 | High yield, scalable | Uses toxic SOCl₂ |

| Electrochemical | DNB, arylsulfinic acids | 60–75 | Solvent-free, tunable | Requires specialized equipment |

| Diazotization | NaNO₂, CuCN, Raney nickel | 65–78 | Avoids SOCl₂ | Multi-step, lower yield |

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines, thiols, and other reagents that can displace the chlorine atom.

Major Products Formed

Oxidation: Formation of the corresponding carboxylic acid derivative.

Reduction: Formation of the hydroxymethyl derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- has the molecular formula . It features a sulfonamide group substituted with a 4-chlorophenyl and a formyl group. The synthesis typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine, followed by formylation using formic acid or an equivalent formylating agent.

Chemistry

Benzenesulfonamide derivatives are valuable building blocks in organic synthesis. They are employed in the development of more complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. Their ability to act as acylation reagents allows for selective modifications of amines and alcohols under mild conditions .

Biological Activities

Research indicates that benzenesulfonamide derivatives exhibit various biological activities:

- Antimicrobial Properties : Several studies have reported that these compounds possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

- Anticancer Activity : Compounds derived from benzenesulfonamide have shown promise in inhibiting cancer cell proliferation. For example, specific derivatives demonstrated selective inhibition of carbonic anhydrase IX, which is overexpressed in certain tumors, leading to apoptosis in cancer cell lines .

- Antidiabetic Effects : Some derivatives have been evaluated for their antidiabetic properties, showing efficacy comparable to established drugs like glibenclamide .

Medicinal Chemistry

Benzenesulfonamide derivatives are being explored as potential drug candidates due to their interactions with biological targets. They have been implicated in therapeutic applications for conditions such as inflammation, cancer, and diabetes . The mechanism of action often involves enzyme inhibition or modulation of receptor activity.

Industrial Applications

In industrial settings, benzenesulfonamide compounds are utilized in the production of dyes, pigments, and other chemicals. Their ability to undergo various chemical transformations makes them suitable for creating specialized materials used in coatings and plastics.

Case Studies

- Anticancer Study : A study focused on a series of benzenesulfonamide derivatives evaluated their effectiveness against breast cancer cell lines. The results indicated that certain compounds induced significant apoptosis through targeted inhibition of carbonic anhydrase IX .

- Antidiabetic Evaluation : In another study involving streptozotocin-induced diabetic rats, several benzenesulfonamide derivatives were tested for hypoglycemic activity. The findings suggested that structural modifications could enhance their antidiabetic potential significantly compared to standard treatments .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound is compared below with structurally related benzenesulfonamides differing in substituents at the para position of the benzene ring:

Key Observations:

- Electronic Effects : The formyl group in the target compound withdraws electron density via resonance, increasing the acidity of the sulfonamide NH group compared to methoxy (-OCH₃) or methyl (-CH₃) analogs. This property could enhance interactions with biological targets like enzymes .

- Hydrogen Bonding : Unlike methoxy or methyl groups, the formyl group acts as a strong hydrogen bond acceptor. In crystallographic studies of related formyl-containing sulfonamides (e.g., N-(2-formylphenyl)-4-methyl derivatives), C–H⋯O interactions form 3D networks . This contrasts with methoxy analogs, where O–H⋯O bonds dominate .

- Crystallographic Behavior: Methoxy and methyl analogs typically crystallize in monoclinic or orthorhombic systems , while formyl derivatives may adopt distinct packing motifs due to stronger dipolar interactions.

Physicochemical Properties

- Solubility: The formyl group’s polarity may increase aqueous solubility relative to methyl analogs but reduce it compared to amino (-NH₂) derivatives.

- Thermal Stability : Electron-withdrawing substituents generally lower melting points compared to electron-donating groups due to reduced crystal lattice energy.

Biological Activity

Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl-, is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Overview of Benzenesulfonamide Derivatives

Benzenesulfonamides are a class of compounds known for their inhibitory effects on various biological targets, including carbonic anhydrases (CAs), which are enzymes that play critical roles in physiological processes. The specific compound N-(4-chlorophenyl)-4-formyl- has shown promising activity against several cancer cell lines and bacterial strains.

Mechanistic Studies

Recent studies have highlighted the mechanism of action of benzenesulfonamide derivatives, particularly their interaction with carbonic anhydrases. For instance, a study demonstrated that certain derivatives exhibited high selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II . This selectivity is crucial as CA IX is often overexpressed in tumors.

Table 1: Inhibition Potency of Benzenesulfonamide Derivatives

| Compound | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| 4e | CA IX | 10.93 | High |

| 4g | CA IX | 25.06 | Moderate |

| 4h | CA II | 1.55 | Low |

Anticancer Activity

Benzenesulfonamide derivatives have been extensively studied for their anticancer properties. For example, compound 4e was found to induce significant apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in annexin V-FITC positive cells from 0.18% to 22.04%, indicating a robust pro-apoptotic effect . The cytotoxicity was further confirmed through growth inhibition assays across various cancer cell lines.

Table 2: Anticancer Activity of Selected Compounds

| Compound | Cell Line | Growth Inhibition (%) | Lethality (%) |

|---|---|---|---|

| 4e | MDA-MB-231 | 80.69 | 22.04 |

| 4g | RXF 393 (Renal) | 72.48 | 29.73 |

| 17b | MDA-MB-468 | 73.94 | 57.82 |

Antimicrobial Properties

The antimicrobial activity of benzenesulfonamide derivatives has also been evaluated against various bacterial strains. In one study, compounds 4e , 4g , and 4h demonstrated significant inhibition against Staphylococcus aureus at concentrations of 50 μg/mL, achieving inhibition rates of approximately 80% . Additionally, anti-biofilm activities were noted against Klebsiella pneumoniae.

Table 3: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 4e | S. aureus | 80.69 |

| 4g | K. pneumoniae | 79.46 |

| 4h | K. pneumoniae | 77.52 |

Case Studies and Research Findings

Several case studies have illustrated the potential applications of benzenesulfonamide derivatives in clinical settings:

- Cancer Treatment : A study highlighted the effectiveness of compound 17a against various cancer types including leukemia and colon cancer, showing growth inhibition rates between 70% to nearly complete lethality in certain cell lines .

- Tuberculosis : In antitubercular studies, several derivatives were tested against Mycobacterium tuberculosis strains, revealing varying degrees of efficacy with minimum inhibitory concentration (MIC) values ranging from 9 to 29 μM .

- Cardiovascular Effects : Research on the cardiovascular impact of benzenesulfonamides indicated that certain derivatives could reduce perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential therapeutic roles in managing hypertension .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.